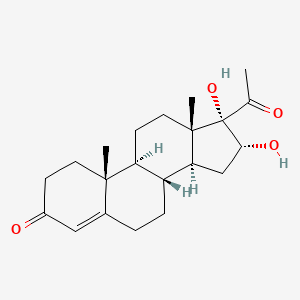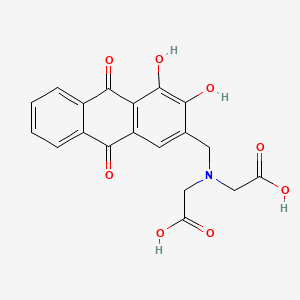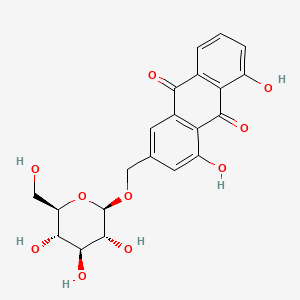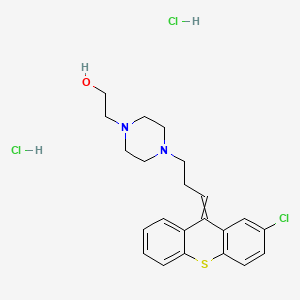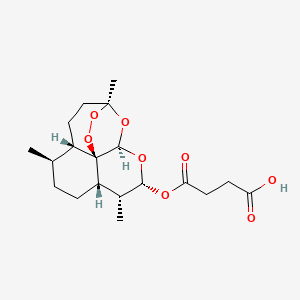
Artésunate
Vue d'ensemble
Description
Artesunate is a medication primarily used to treat severe malaria. It is a derivative of artemisinin, which is extracted from the sweet wormwood plant (Artemisia annua). Artesunate is known for its rapid action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mécanisme D'action
Artesunate, also known as Arsumax, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua . It is primarily used for the treatment of severe malaria .
Target of Action
Artesunate’s primary targets are the various asexual forms of the Plasmodium parasites, which are responsible for malaria . It acts on these targets to clear the parasites from the blood within 48 to 72 hours .
Mode of Action
Artesunate is quickly metabolized into dihydroartemisinin (DHA), an active metabolite . Both Artesunate and DHA block the asexual forms of the Plasmodium parasites . The exact mechanism of action of Artesunate is still under investigation, but it is believed to involve the generation of reactive oxygen species, destabilizing the parasite membrane, inhibiting heme polymerization, and alkylating proteins .
Biochemical Pathways
Artesunate has been found to affect several biochemical pathways. It has been reported to inhibit airway remodeling in asthma via the MAPK signaling pathway . It also activates the Nrf2 and HO-1 signaling pathways, inhibits the release of reactive oxygen species, and interferes with the expression of genes and proteins associated with oxidative stress . In addition, it has been found to activate the ATF4-CHOP-CHAC1 pathway .
Pharmacokinetics
Artesunate has a short half-life, leading to high initial concentrations which decline rapidly . Typical half-life estimates for Artesunate are less than 15 minutes, with clearance estimates averaging 2-3 L/kg/hr and volume estimates averaging 0.1-0.3 L/kg . DHA, the active metabolite of Artesunate, peaks within 25 minutes post-dose and is eliminated with a half-life of 30-60 minutes .
Result of Action
The result of Artesunate’s action is the clearance of Plasmodium parasites from the blood, leading to the resolution of malaria symptoms . It has also been found to have anti-inflammatory effects and to attenuate airway remodeling in asthma .
Action Environment
The action of Artesunate can be influenced by environmental factors. For instance, it has been found to be stable in 0.9% w/v sodium chloride at various temperatures . The method of administration can also affect the duration of action of Artesunate . Furthermore, the presence of heme-bound proteins in the mitochondria has been implicated in the mechanism of action of Artesunate .
Applications De Recherche Scientifique
Artesunate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of endoperoxide bridges.
Biology: Investigated for its effects on various biological pathways, including oxidative stress and apoptosis.
Medicine: Primarily used to treat severe malaria.
Industry: Utilized in the pharmaceutical industry for the production of antimalarial drugs.
Analyse Biochimique
Biochemical Properties
Artesunate is metabolized to dihydroartemisinin (DHA), its active form . The 1,2,4-endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites . This interaction with heme is a key aspect of Artesunate’s biochemical activity.
Cellular Effects
Artesunate has been found to exert organ- and tissue-protective effects by regulating oxidative stress, inflammation, autophagy, apoptosis, and fibrosis . It inhibits inflammatory factors and affects anti-fibrotic, anti-aging, immune-enhancing, modulation of stem cells, apoptosis, metabolic homeostasis, and autophagy properties .
Molecular Mechanism
Artesunate’s molecular mechanism of action involves the generation of free radicals through its active metabolite DHA . These free radicals inhibit the normal function of Plasmodium parasites, affecting protein and nucleic acid synthesis during all erythrocytic stages . Reactions with these free radicals can also lead to alkylation of parasitic proteins .
Temporal Effects in Laboratory Settings
Artesunate has been found to have long-term stability when physically separated from other active principles in a bilayer co-formulation tablet . This stability is crucial for its effectiveness, especially under tropical conditions where degradation could otherwise occur .
Dosage Effects in Animal Models
In animal models, Artesunate has shown neuroprotective effects . When administered at a dosage of 100 mg/kg twice daily for 14 days, it significantly upregulated key proteins in the PINK1/PARKIN pathway .
Metabolic Pathways
Artesunate is metabolized to the active form DHA . This process involves hydrolysis of the 4-carbon ester group via plasma esterase enzyme . Given the metabolic pathways of Artesunate, it is not susceptible to many common drug-drug interactions involving CYP450 enzymes .
Transport and Distribution
Artesunate is rapidly distributed within the body following administration . Its clearance and volume estimates average 2 - 3 L/kg/hr and 0.1 - 0.3 L/kg, respectively . This rapid distribution is crucial for its effectiveness in treating malaria.
Subcellular Localization
Given its mechanism of action, it is likely that Artesunate and its active metabolite DHA interact with heme within the parasite’s food vacuole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Artesunate is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The synthesis involves the esterification of dihydroartemisinin with succinic anhydride under basic conditions. The reaction typically uses a base such as pyridine or triethylamine to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of artesunate involves the reduction of artemisinin to dihydroartemisinin using sodium borohydride, followed by esterification with succinic anhydride. The process is designed to be efficient and economically viable for large-scale production .
Types of Reactions:
Oxidation: Artesunate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The reduction of artesunate typically involves the conversion of its endoperoxide bridge, which is crucial for its antimalarial activity.
Substitution: Artesunate can participate in substitution reactions, especially when reacting with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of artesunate can lead to the formation of dihydroartemisinin .
Comparaison Avec Des Composés Similaires
Artemether: Another derivative of artemisinin, used for treating malaria.
Artemisinin: The parent compound from which artesunate is derived.
Dihydroartemisinin: The active metabolite of artesunate.
Comparison:
Artesunate vs. Artemether: Artesunate is more water-soluble, making it suitable for intravenous administration, whereas artemether is more lipid-soluble and is often administered intramuscularly.
Artesunate vs. Artemisinin: Artesunate is a semisynthetic derivative with improved pharmacokinetic properties, such as better solubility and faster action.
Artesunate vs. Dihydroartemisinin: While dihydroartemisinin is the active form, artesunate serves as a prodrug that enhances the delivery and stability of dihydroartemisinin in the body.
Artesunate’s unique properties, such as its rapid action and water solubility, make it a valuable drug in the treatment of severe malaria and a promising candidate for further research in other therapeutic areas.
Propriétés
Numéro CAS |
88495-63-0 |
|---|---|
Formule moléculaire |
C19H28O8 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-oxo-4-[[(13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10?,11?,12?,13?,16?,17?,18?,19-/m1/s1 |
Clé InChI |
FIHJKUPKCHIPAT-MFMTXCBGSA-N |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
SMILES isomérique |
CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
SMILES canonique |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Apparence |
Solid powder |
Color/Form |
Fine white crystalline powder |
melting_point |
131-135 |
Key on ui other cas no. |
88495-63-0 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection. |
Solubilité |
In water, 56.2 mg/L at 25 °C (est) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
artesunate Dihydroartemisinin, Succinyl Dihydroartemisinine 12 alpha succinate dihydroartemisinine-12-alpha-succinate Malacef malartin SM 804 SM-804 SM804 sodium artesunate succinyl dihydroartemisinin |
Pression de vapeur |
3.2X10-9 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


